molecular formula C21H20N4O3S B2523192 N-(4-acetylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898606-00-3

N-(4-acetylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2523192
CAS No.: 898606-00-3
M. Wt: 408.48
InChI Key: QQRMSSFFOSJLPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. Unfortunately, the exact molecular structure analysis is not available in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of 1,2,4-triazine derivatives, including compounds similar to the requested chemical, have been explored, demonstrating the versatility of these compounds in creating biologically active substances. The methodologies involved in these syntheses offer valuable insights into the chemical properties and reactions of such compounds (El‐Barbary et al., 2005).

Biological Activity

  • Some 1,2,4-triazine derivatives have been evaluated for their antitumor and antimicrobial activities. These studies highlight the potential of these compounds in developing new therapeutic agents, showing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). Additionally, compounds with 1,2,4-triazine cores have been investigated for their antitumor effects, showing significant activity and potential for further research in cancer treatment (Yurttaş et al., 2017).

Antimicrobial and Antitumor Evaluation

  • The antimicrobial activity of rhodanine-3-acetic acid derivatives, including acetamide structures, against a panel of bacteria, mycobacteria, and fungi demonstrates the potential of these compounds in addressing various infectious diseases. Their activity against mycobacteria, in particular, could pave the way for new treatments against resistant strains (Krátký et al., 2017).

Synthetic Applications

  • Studies on the dibromohydration of N-(2-alkynylaryl)acetamide for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide under mild conditions without metal catalysis illustrate the synthetic versatility and efficiency of generating complex molecules from simpler precursors. This research provides a foundational approach for synthesizing structurally complex and functionally diverse molecules (Qiu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-3-5-15(6-4-13)11-18-20(28)23-21(25-24-18)29-12-19(27)22-17-9-7-16(8-10-17)14(2)26/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRMSSFFOSJLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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